molecular formula C19H19N5O4 B15213424 ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl-(pyrazin-2-ylmethyl)amino]benzoate CAS No. 7548-89-2

ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl-(pyrazin-2-ylmethyl)amino]benzoate

Katalognummer: B15213424
CAS-Nummer: 7548-89-2
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: NWEJXXCHPICZHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)(pyrazin-2-ylmethyl)amino)benzoate is a complex organic compound that features a combination of pyrimidine, pyrazine, and benzoate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)(pyrazin-2-ylmethyl)amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with pyrazine-2-carbaldehyde, followed by the reaction with ethyl 4-aminobenzoate under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)(pyrazin-2-ylmethyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy or amino derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)(pyrazin-2-ylmethyl)amino)benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 4-(((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)(pyrazin-2-ylmethyl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 4-(((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)(pyrazin-2-ylmethyl)amino)benzoate is unique due to its combination of pyrimidine, pyrazine, and benzoate groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Eigenschaften

CAS-Nummer

7548-89-2

Molekularformel

C19H19N5O4

Molekulargewicht

381.4 g/mol

IUPAC-Name

ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl-(pyrazin-2-ylmethyl)amino]benzoate

InChI

InChI=1S/C19H19N5O4/c1-2-28-18(26)13-3-5-16(6-4-13)24(12-15-10-20-7-8-21-15)11-14-9-22-19(27)23-17(14)25/h3-10H,2,11-12H2,1H3,(H2,22,23,25,27)

InChI-Schlüssel

NWEJXXCHPICZHK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)N(CC2=CNC(=O)NC2=O)CC3=NC=CN=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.